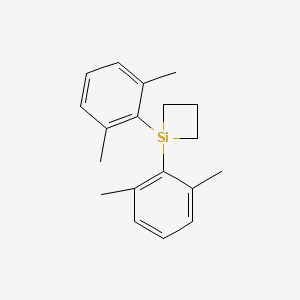
1,1-Bis(2,6-dimethylphenyl)siletane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Bis(2,6-dimethylphenyl)siletane is a chemical compound characterized by the presence of a siletane ring substituted with two 2,6-dimethylphenyl groups. This compound belongs to the class of organosilicon compounds, which are known for their unique properties and applications in various fields of science and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2,6-dimethylphenyl)siletane typically involves the reaction of 2,6-dimethylphenyl lithium with dichlorosilane. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent the oxidation of the reactants. The reaction mixture is usually stirred at low temperatures to control the reaction rate and improve the yield of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high purity and yield. The product is then purified using techniques such as distillation or recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
1,1-Bis(2,6-dimethylphenyl)siletane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol derivatives.
Reduction: Reduction reactions can convert the siletane ring to other silicon-containing structures.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions include silanol derivatives, reduced silicon compounds, and substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1,1-Bis(2,6-dimethylphenyl)siletane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug delivery systems and as a therapeutic agent.
Industry: It is used in the production of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1-Bis(2,6-dimethylphenyl)siletane involves its interaction with various molecular targets. The siletane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with other molecules. These interactions can affect various biochemical pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1-Bis(2,6-dimethylphenyl)ethane
- 1,1-Bis(2,6-dimethylphenyl)propane
- 1,1-Bis(2,6-dimethylphenyl)butane
Uniqueness
1,1-Bis(2,6-dimethylphenyl)siletane is unique due to the presence of the siletane ring, which imparts distinct chemical and physical properties compared to its carbon analogs. The silicon atom in the siletane ring provides unique reactivity and stability, making it valuable for various applications.
Propiedades
Número CAS |
646522-65-8 |
|---|---|
Fórmula molecular |
C19H24Si |
Peso molecular |
280.5 g/mol |
Nombre IUPAC |
1,1-bis(2,6-dimethylphenyl)siletane |
InChI |
InChI=1S/C19H24Si/c1-14-8-5-9-15(2)18(14)20(12-7-13-20)19-16(3)10-6-11-17(19)4/h5-6,8-11H,7,12-13H2,1-4H3 |
Clave InChI |
DKJRQPOORUMUKB-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)[Si]2(CCC2)C3=C(C=CC=C3C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-5-cyano-6-ethoxy-N-[(2-sulfamoylphenyl)methyl]pyridine-2-carboxamide](/img/structure/B12599725.png)
![7-Phenyl-7H-benzo[c]carbazole](/img/structure/B12599735.png)
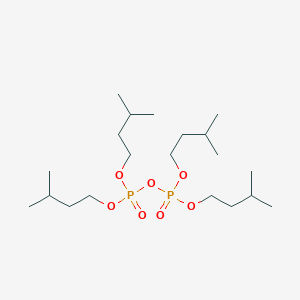
![1H-Pyrrolo[2,3-b]pyridine, 3-iodo-1-[(4-methylphenyl)sulfonyl]-5-phenyl-](/img/structure/B12599745.png)
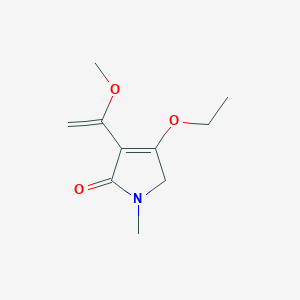
![1-Methyl-4-{[(2-methyl-5-nitro-1H-indol-1-yl)imino]methyl}quinolin-1-ium](/img/structure/B12599759.png)
![3-Amino-1-[2-(benzyloxy)ethyl]-1H-pyrazole-4-carbonitrile](/img/structure/B12599766.png)
![5-Methoxy-2-methyl-6-[(naphthalen-2-yl)sulfanyl]-1,3-benzothiazole-4,7-dione](/img/structure/B12599773.png)
![4-Bromo-2-iodo-6-[(4-iodoanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12599787.png)
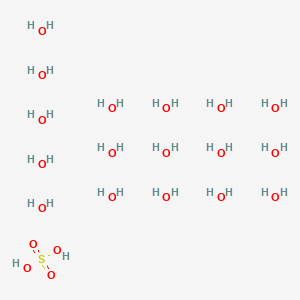
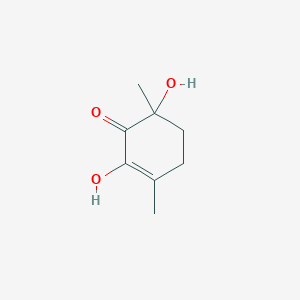

![5-[(4-Methoxyphenoxy)methyl]octahydro-1H-4,7-methanoindene](/img/structure/B12599813.png)

